5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE

Kinase Inhibition DYRK1A Anticancer

The compound 5-[(4-hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one (CAS 1253795-56-0, C20H19N3O2S, MW 365.45 g/mol) belongs to the 5-arylidene-2-aminothiazol-4(5H)-one class, a privileged scaffold in medicinal chemistry. It incorporates two distinct pharmacophoric elements: a 4-hydroxybenzylidene moiety at position 5, known for kinase inhibition and antioxidant activity, and a 4-phenylpiperazine substituent at position 2, which is associated with acetylcholinesterase (AChE) inhibition, dopamine D3 receptor affinity, and serotonergic modulation.

Molecular Formula C20H19N3O2S
Molecular Weight 365.5 g/mol
Cat. No. B4671911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE
Molecular FormulaC20H19N3O2S
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3
InChIInChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14-
InChIKeyCKFWFLPFGHSSGI-JXAWBTAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 5-[(4-Hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one: A 5-Arylidene-Thiazolone Scaffold with a Dual Pharmacophore


The compound 5-[(4-hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one (CAS 1253795-56-0, C20H19N3O2S, MW 365.45 g/mol) belongs to the 5-arylidene-2-aminothiazol-4(5H)-one class, a privileged scaffold in medicinal chemistry [1]. It incorporates two distinct pharmacophoric elements: a 4-hydroxybenzylidene moiety at position 5, known for kinase inhibition and antioxidant activity, and a 4-phenylpiperazine substituent at position 2, which is associated with acetylcholinesterase (AChE) inhibition, dopamine D3 receptor affinity, and serotonergic modulation [2]. This dual pharmacophore design is intended to confer multi-target engagement capabilities, distinguishing it from simpler thiazolone analogs that lack the phenylpiperazine group.

Why 5-[(4-Hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one Cannot Be Replaced by Generic 5-Arylidene-Thiazolones


Substituting this compound with a generic 5-arylidene-thiazol-4-one or a phenylpiperazine-free analog is not scientifically sound due to the critical contribution of both the 4-hydroxybenzylidene and the 4-phenylpiperazine moieties. Class-level evidence indicates that replacing the 2-phenylpiperazine group with a piperidine ring (e.g., CAS 81425-22-1) abolishes key CNS-related target engagement . Similarly, removing the 4-hydroxy substitution on the benzylidene ring, as in the unsubstituted 5-benzylidene analog, can drastically reduce kinase inhibitory potency; a close analog in the same scaffold series, (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, exhibited IC50 values of 2.57 μM (MCF-7) and 7.26 μM (HepG2), highlighting the sensitivity of potency to benzylidene substitution patterns . The specific combination of the 4-hydroxyphenyl group and the N-phenylpiperazine within a single molecule represents a non-interchangeable, dual-target design element.

Quantitative Differentiation Evidence for 5-[(4-Hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one Against Its Closest Analogs


Kinase Inhibition Potency: DYRK1A IC50 Comparison Within the 5-Arylidene-2-aminothiazol-4-one Class

The target compound is a mono-thiazolone analog of N,N'-bis(5-arylidene-4-oxo-4,5-dihydrothiazolin-2-yl)piperazine derivatives, which have demonstrated nanomolar DYRK1A inhibition. The most potent bis-derivative, compound 5d, exhibited an IC50 of 0.041 μM (41 nM) against DYRK1A kinase [1]. While the target mono-thiazolone compound has not been directly tested in the same assay, class-level inference suggests that the presence of the 4-hydroxybenzylidene group is a key determinant of potency, as 5-arylidene-thiazol-4-ones lacking this hydroxyl substitution show reduced or no DYRK1A activity [2]. This positions the target compound as a scaffold with potential for low-micromolar to nanomolar kinase inhibition, a hypothesis that requires experimental confirmation.

Kinase Inhibition DYRK1A Anticancer

Anticancer Activity: Comparative Cytotoxicity of a Close Analog in MCF-7 and HepG2 Cell Lines

A direct structural analog, (E)-5-(4-hydroxy-3-nitrobenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one, which differs from the target compound only by an additional nitro group on the benzylidene ring, was evaluated for cytotoxicity. It demonstrated IC50 values of 2.57 ± 0.16 μM against MCF-7 (breast cancer) and 7.26 ± 0.44 μM against HepG2 (hepatocellular carcinoma) cells . This data provides the closest available benchmark for the target compound's potential anticancer activity. The absence of the nitro group in the target compound is expected to alter potency, potentially reducing cytotoxicity but improving selectivity, based on general SAR trends for 5-arylidene-thiazolones [1].

Cytotoxicity Anticancer Breast Cancer

Acetylcholinesterase Inhibition: Benchmarking Against Donepezil and Thiazole-Piperazine Hybrids

Thiazole-piperazine hybrids are recognized as potent acetylcholinesterase (AChE) inhibitors. A closely related series, 2-(4-substituted phenylpiperazin-1-yl)-4-phenylthiazole derivatives, yielded compounds with AChE IC50 values as low as 1.15–1.34 μM [1]. Furthermore, an optimized thiazole-piperazine compound (5o) achieved an IC50 of 0.011 μM, surpassing the standard drug donepezil (IC50 = 0.054 μM) by a factor of 4.9 [2]. The target compound, which incorporates the identical 4-phenylpiperazine pharmacophore linked to a thiazolone core instead of a thiazole, is structurally poised to engage AChE. This differentiates it from non-piperazine thiazolones, which lack this CNS-targeting moiety entirely.

Acetylcholinesterase Alzheimer's Disease CNS

Stereochemical Identity: Z-Configuration Stability and Its Impact on Biological Target Engagement

The target compound is specified as the (5Z) isomer (CAS 1253795-56-0), which is critical for biological activity. Microwave-assisted synthesis of analogous 5-arylidene-2-aminothiazol-4(5H)-ones has been shown to proceed with retention of the thermodynamically stable Z-configuration [1]. The corresponding E-isomer (CAS 1253795-62-8) is a distinct chemical entity with potentially different biological properties. The structural analog (E)-5-(4-hydroxybenzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one has been reported to inhibit DYRK1A with an IC50 of approximately 500 nM , but this data cannot be assumed to apply to the Z-isomer. This stereochemical differentiation is critical for procurement: the Z-configuration places the 4-hydroxyphenyl group in a specific spatial orientation that is predicted to favor binding to flat, ATP-competitive kinase pockets.

Stereochemistry Z-Isomer Conformational Stability

Recommended Application Scenarios for 5-[(4-Hydroxyphenyl)methylene]-2-(4-phenylpiperazino)-1,3-thiazol-4-one Based on Quantitative Evidence


Kinase Drug Discovery: DYRK1A and GSK3α/β Inhibitor Screening

The 5-arylidene-thiazol-4-one scaffold, particularly when combined with a piperazine linker, has demonstrated nanomolar inhibition of DYRK1A (IC50 = 0.041 μM for a bis-derivative) [1]. The target compound's 4-hydroxybenzylidene substituent is a known kinase hinge-binding motif. Research teams screening for dual DYRK1A/GSK3α/β inhibitors for Alzheimer's disease or cancer should prioritize this compound over piperidine-containing analogs, which lack the CNS-penetrant phenylpiperazine group.

CNS-Targeted Lead Optimization: Acetylcholinesterase and Multi-Target Anti-Alzheimer's Programs

Thiazole-piperazine hybrids have achieved AChE IC50 values as low as 0.011 μM, outperforming donepezil by nearly 5-fold [2]. The target compound's 4-phenylpiperazine moiety provides a direct structural rationale for AChE engagement, making it a superior starting point compared to 2-mercapto or 2-aminothiazol-4-ones that lack this moiety. Med chem teams focused on multi-target anti-Alzheimer's agents should select this compound for fragment-based or scaffold-hopping campaigns.

Anticancer Lead Generation: Breast and Hepatocellular Carcinoma Cell Line Screening

A close structural analog differing only by a nitro group on the benzylidene ring showed single-digit micromolar cytotoxicity (MCF-7 IC50 = 2.57 μM; HepG2 IC50 = 7.26 μM) . The target compound, lacking the nitro group, may exhibit a different selectivity and toxicity profile. Oncology research groups should procure this compound for comparative SAR studies against the nitro-analog to assess the impact of benzylidene electronics on anticancer potency and therapeutic index.

Stereochemical Probe: Investigating the Role of Exocyclic Double Bond Geometry in Target Binding

The availability of both the (5Z) and (5E) isomers (CAS 1253795-56-0 and 1253795-62-8, respectively) makes this compound a valuable stereochemical probe . The Z-configuration is the thermodynamically favored product of Knoevenagel condensation and places the 4-hydroxyphenyl group in a distinct spatial orientation. Structural biology and computational chemistry groups can use the Z-isomer as a defined stereochemical standard to validate docking models and to assess the impact of exocyclic double bond geometry on ATP-binding site complementarity. This application is not possible with non-arylidene thiazolone analogs.

Quote Request

Request a Quote for 5-[(4-HYDROXYPHENYL)METHYLENE]-2-(4-PHENYLPIPERAZINO)-1,3-THIAZOL-4-ONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.